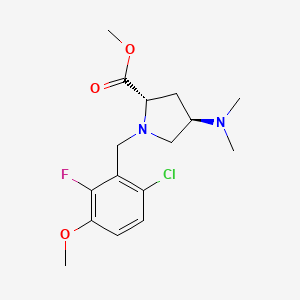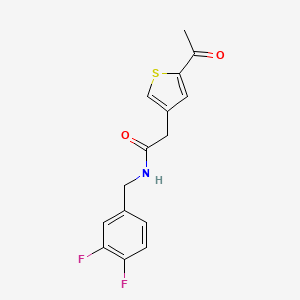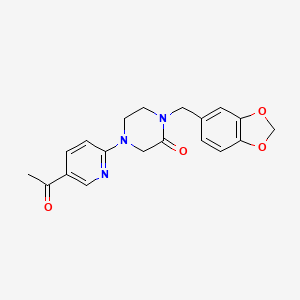![molecular formula C19H16FN5OS B4528914 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4528914.png)
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Übersicht
Beschreibung
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a thiazole ring, a pyrazole ring, and a quinoline ring, contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity drugs.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Uniqueness
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-23-14(10-27-11)9-25(2)19(26)16-6-18(12-7-21-22-8-12)24-17-4-3-13(20)5-15(16)17/h3-8,10H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPATJUYLDPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(acetylamino)methyl]-3,6-dihydropyridin-1(2H)-yl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4528834.png)
![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B4528842.png)

![N-[(3,5-dimethoxyphenyl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B4528857.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B4528859.png)
![3-[(cyclobutylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B4528867.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-methyl-2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4528885.png)
![methyl (2S)-cyclopropyl{[3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoyl]amino}acetate](/img/structure/B4528895.png)


![N-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4528922.png)
![N-(4-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4528925.png)
![2,2-dimethylpropyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B4528932.png)
![N-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}phenyl)acetamide](/img/structure/B4528940.png)
